molecular formula C12H22N2O2 B1489021 1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1467429-13-5

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No. B1489021
CAS RN: 1467429-13-5
M. Wt: 226.32 g/mol
InChI Key: RVLWDKVYJNVAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as 1-Azepan-2-yl-3-hydroxypyrrolidine, is a synthetic compound with a wide range of potential applications in scientific research. It was first synthesized in the laboratory of Professor Y. Kato in Japan in the early 2000s. This compound has since been studied for its potential use in various applications, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has been studied for its potential use in a variety of scientific research applications. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. In biochemistry, it has been used to study the effects of various drugs on cellular metabolism. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs. In addition, it has been used in the development of new drugs and in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine is believed to act as an agonist of muscarinic receptors. It binds to these receptors and stimulates their activity, resulting in the activation of various intracellular signaling pathways. In addition, it is believed to act as an antagonist of serotonin receptors, which can lead to the inhibition of serotonin reuptake and the inhibition of serotonin-mediated neurotransmission.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to increase the levels of dopamine and serotonin in the brain. It has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. In addition, it has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.

Advantages and Limitations for Lab Experiments

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available in the laboratory. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive and can be difficult to handle in the laboratory.

Future Directions

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has a wide range of potential applications in scientific research. Future research could focus on its potential use in the development of new drugs, the study of its mechanism of action, and its potential use in the synthesis of various pharmaceutical intermediates. In addition, further research could focus on its potential effects on biochemical and physiological processes, such as its potential effects on the levels of neurotransmitters in the brain. Finally, further research could focus on its potential use in the treatment of various diseases, such as depression and anxiety.

properties

IUPAC Name

1-(azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-11-5-8-13(9-11)10-12(16)14-6-3-1-2-4-7-14/h11,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLWDKVYJNVAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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